1,4-Cyclopentadiene-1-carboxaldehyde

Catalog No.
S14909291
CAS No.
105955-59-7
M.F
C6H6O
M. Wt
94.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Cyclopentadiene-1-carboxaldehyde

CAS Number

105955-59-7

Product Name

1,4-Cyclopentadiene-1-carboxaldehyde

IUPAC Name

cyclopenta-1,4-diene-1-carbaldehyde

Molecular Formula

C6H6O

Molecular Weight

94.11 g/mol

InChI

InChI=1S/C6H6O/c7-5-6-3-1-2-4-6/h1,3-5H,2H2

InChI Key

DQMJLCSIZHIBGF-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=C1)C=O

1,4-Cyclopentadiene-1-carboxaldehyde is an organic compound characterized by a cyclopentadiene ring with a carboxaldehyde functional group attached at the 1-position. This compound is notable for its unique structure, which combines the reactivity of cyclopentadiene with the functional properties of an aldehyde. The presence of the carboxaldehyde group makes it a versatile intermediate in organic synthesis, particularly in the formation of more complex molecules.

Typical of both cyclopentadienes and aldehydes. Key reactions include:

  • Diels-Alder Reactions: The compound can act as a diene in Diels-Alder cycloaddition reactions with electron-deficient dienophiles. This reaction is facilitated by the high reactivity of cyclopentadiene derivatives .
  • Electrophilic Additions: The aldehyde group allows for nucleophilic attack, leading to various addition products. For example, reactions with strong acids like hydrogen bromide can yield resonance-stabilized carbocations that lead to 1,2- and 1,4-addition products .
  • Oxidation Reactions: The aldehyde can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Several methods for synthesizing 1,4-cyclopentadiene-1-carboxaldehyde have been developed:

  • Diels-Alder Reaction: One common approach involves the Diels-Alder reaction of cyclopentadiene with suitable dienophiles that contain aldehyde functionalities.
  • Grignard Reaction: Another method includes reacting cyclopentenones or indanones with Grignard reagents followed by hydrolysis to yield multi-substituted products including 1,4-cyclopentadiene-1-carboxaldehyde .
  • Direct Aldol Condensation: Aldol condensation reactions can also be employed to construct the compound from simpler aldehydes and ketones.

1,4-Cyclopentadiene-1-carboxaldehyde serves as a valuable intermediate in organic synthesis. Its applications include:

  • Pharmaceutical Synthesis: It can be used to synthesize bioactive compounds and pharmaceuticals.
  • Material Science: The compound may be utilized in developing new materials through polymerization reactions.
  • Click Chemistry: Due to its reactivity, it is suitable for use in click chemistry applications where rapid and selective reactions are required.

Studies on the interaction of 1,4-cyclopentadiene-1-carboxaldehyde with various nucleophiles and electrophiles are essential for understanding its reactivity profile. The ambiphilicity of cyclopentadiene allows it to participate in both normal and inverse electron-demand Diels-Alder reactions depending on the nature of the reactants involved .

Several compounds share structural similarities with 1,4-cyclopentadiene-1-carboxaldehyde. These include:

Compound NameStructure TypeUnique Features
CyclopentadieneDieneHighly reactive; used in Diels-Alder reactions
1,3-CyclopentadieneDieneLess reactive than 1,4-cyclopentadiene derivatives
2-MethylcyclopentadieneSubstituted dieneExhibits different reactivity patterns
CyclohexeneCyclic alkeneMore stable than cyclopentadienes
ButadieneAcyclic dieneLower reactivity compared to cyclopentadienes

The uniqueness of 1,4-cyclopentadiene-1-carboxaldehyde lies in its combination of a highly reactive diene system with an aldehyde functionality, making it particularly valuable for synthetic applications where both reactivity and functionalization are desired.

The mechanistic pathway distinction between stepwise and concerted processes in cycloaddition reactions involving 1,4-cyclopentadiene-1-carboxaldehyde represents a fundamental aspect of understanding its chemical reactivity [1] [2]. Computational studies utilizing density functional theory methods have revealed that the energy difference between concerted and stepwise mechanisms varies significantly depending on the specific cycloaddition type [2] [3].

In dehydro-Diels-Alder reactions involving cyclopentadiene derivatives, the concerted pathway is energetically favored by 5.2 to 6.6 kilocalories per mole for enyne systems, while this preference diminishes to only 0.5 to 2.0 kilocalories per mole for diyne systems [2] [3]. The activation energy barriers for these transformations show systematic increases relative to conventional 1,3-diene cycloadditions, with replacement of one double bond by a triple bond adding 6.0 to 6.5 kilocalories per mole to the activation barrier [2].

Experimental evidence supporting stepwise mechanisms has been obtained through radical trapping studies, where cyclopropane-appended substrates yielded products consistent with cyclopropane ring opening, thereby confirming the existence of diradical intermediates [4]. The thermal allene-yne [2+2] cycloaddition reaction proceeds via a stepwise diradical pathway, with computational studies suggesting that the formation of alkylidene cyclobutene compounds occurs through a singlet diradical intermediate [4] [5].

The distinction between concerted and stepwise pathways becomes particularly pronounced in polar cycloadditions, where electronic reorganization patterns differ substantially [6]. Topological analysis of electron localization functions along reaction coordinates provides evidence that certain cycloadditions can be classified as pseudodiradical processes rather than traditional pericyclic electron reorganizations [6].

Table 1: Mechanistic Data for Cycloaddition Reactions

Reaction TypeActivation Energy (kcal/mol)MechanismElectronic Structure Features
Diels-Alder (concerted)14.4-27.0ConcertedAromatic transition state
Dehydro-Diels-Alder (enynes)6.0-6.5 (additional barrier)Concerted (favored by 5.2-6.6 kcal/mol)Strained cyclic allenes formed
Dehydro-Diels-Alder (diynes)4.3-4.5 (additional barrier)Concerted (favored by 0.5-2 kcal/mol)Flat potential energy surface
[3+2] Cycloaddition (stepwise)4.7Stepwise via diradicalPseudodiradical character
[2+2] Cycloaddition (diradical)13-16Stepwise via diradicalSinglet diradical intermediate
Gold-catalyzed hydroalkylation14.4 (rate-determining)Stepwise via hydride shiftBenzylic carbocation stabilization
[4+1] Cycloaddition~20-25Direct vs tandem pathwaysMetallacycle intermediates

The mechanistic preference between stepwise and concerted pathways is influenced by multiple factors including the nature of substituents, solvent polarity, and temperature conditions [7]. The stereospecificity typically associated with concerted mechanisms can be lost when reactions switch to stepwise pathways, leading to the formation of unwanted stereoisomers through intermediate bond rotation processes [7].

Electronic Structure Modulations in Iminium Intermediate Formation

The formation of iminium intermediates from 1,4-cyclopentadiene-1-carboxaldehyde involves significant electronic structure reorganization that fundamentally alters the reactivity profile of the parent compound [8] [9]. The mechanistic pathway for iminium formation proceeds through a two-step process where amine nucleophilic attack on the carbonyl carbon is followed by elimination of water to form the carbon-nitrogen double bond [9] [10].

Electronic structure calculations reveal that iminium formation dramatically modulates the highest occupied molecular orbital and lowest unoccupied molecular orbital energies [11] [12]. The cyclopentadienyl system exhibits unique electronic properties due to its four π-electron configuration, which does not satisfy Hückel's rule for aromaticity [13] [11]. Upon iminium formation, the electronic structure undergoes substantial reorganization, with the introduction of the positively charged nitrogen center creating new orbital interactions [13].

The molecular orbital analysis of cyclopentadienyl systems shows that the five p-orbitals give rise to five molecular orbitals, with important overlaps occurring between specific orbitals and metal d-orbitals in catalytic systems [14]. The electronic structure is characterized by two degenerate orbitals that can interact constructively with transition metal centers, while higher-energy orbitals remain largely non-bonding [14].

Density functional theory calculations demonstrate that iminium intermediate formation results in significant charge redistribution throughout the cyclopentadiene framework [15] [16]. The charge transfer between reactants increases substantially in polar solvents compared to gas-phase conditions, indicating enhanced electronic polarization effects [17]. Natural bond orbital analysis reveals that the extent of charge transfer correlates directly with solvent polarity, with more polar environments facilitating greater electronic reorganization [17].

Table 2: Electronic Structure Parameters

ParameterCyclopentadieneCarboxaldehyde SubstituentIminium IntermediateTransition State
HOMO Energy (eV)-8.9 to -9.2-9.5 to -9.8-10.2 to -10.8-9.8 to -10.2
LUMO Energy (eV)+1.2 to +1.8+0.8 to +1.4+0.2 to +0.8+0.5 to +1.1
HOMO-LUMO Gap (eV)10.1 to 11.010.3 to 11.210.4 to 11.610.3 to 11.3
Dipole Moment (Debye)0.2-0.52.1-3.44.5-6.83.2-5.1
Charge Transfer (electrons)0.00.05-0.150.2-0.40.15-0.35
Bond Order (C1-C4)1.00.95-0.980.85-0.900.5-0.7
Aromaticity Index0.0 (non-aromatic)0.00.00.2-0.4 (partial)
Spin Density (diradical)0.00.00.1-0.30.2-0.6

The hyperconjugative effects in cyclopentadiene systems can be tuned through substitution patterns, with electron-withdrawing groups like the carboxaldehyde functionality altering the reactivity profile significantly [18]. Computational predictions indicate that hyperconjugative antiaromatic substitution can increase reaction rates by factors of several thousand, while aromatic substitution patterns decrease reactivity [18].

Experimental evidence from five-membered cyclic iminium ion studies demonstrates that formal Diels-Alder cycloadditions proceed via stepwise rather than concerted mechanisms when iminium intermediates are involved [8] [19]. The isolation of Mukaiyama-Michael type intermediates provides direct confirmation of the stepwise nature of these transformations [8].

Solvent Effects on Transition State Geometries

Solvent effects exert profound influence on the transition state geometries of cycloaddition reactions involving 1,4-cyclopentadiene-1-carboxaldehyde, with polar solvents typically stabilizing charged intermediates and modifying reaction pathways [20] [21]. Computational studies employing polarizable continuum models demonstrate that aqueous solvent significantly alters the topology of free energy surfaces, transforming single-barrier gas-phase processes into double-barrier mechanisms with stable intermediates [20].

The electrostatic solute-solvent interactions prove critical in controlling stereoselectivity through what is termed the torquoelectronic effect [22]. Quantum mechanical calculations reveal that polar solvents induce substantial geometric changes in transition state structures, with bond length modifications ranging from 0.02 to 0.18 Angstroms depending on the solvent dielectric constant [20].

Systematic studies of cyclopentadiene cycloadditions in various solvents reveal that reaction rates in polar solvents exceed those in nonpolar media by factors of 1.4 to 2.0 [17]. The dipole moments of transition states are consistently larger than those of reactants, explaining the preferential stabilization by polar solvents [17]. Water emerges as the most effective solvent for promoting cycloaddition reactions, followed by acetonitrile and ethanol in order of decreasing effectiveness [17].

Table 3: Solvent Effects on Transition State Geometries

SolventDielectric ConstantEffect on RateTransition State ModulationBond Length Changes (Å)
Gas phase1.0BaselineStandard geometry0.00 (reference)
Water (polar)78.440% increase (nucleophilic substitution)Stabilizes zwitterionic character±0.02-0.18
Dichloromethane8.9Favors [4+3] over [4+2] productsChanges product selectivity±0.01-0.05
Acetonitrile35.9Enhanced reactivityIncreases dipole moment±0.01-0.10
Ethanol24.3Moderate enhancementModerate stabilization±0.01-0.08
n-Hexane (nonpolar)1.9Minimal enhancementMinimal geometric changes±0.001-0.005
Trifluoroethanol8.6Strong H-bonding effectsH-bond network formation±0.02-0.15

Quantum mechanics-molecular mechanics calculations incorporating explicit solvent models reveal that hydrogen bonding interactions play roles more significant than bulk solvent polarity in determining reaction rates [17]. Trifluoroethanol and water form extensive hydrogen bond networks with transition state structures, leading to substantial rate enhancements beyond those predicted by dielectric continuum models alone [17].

The asynchronous nature of many cycloaddition reactions becomes more pronounced in polar solvents, with computational evidence showing that solvent effects reduce the synchronicity of bond formation processes [20]. Natural bond orbital analysis demonstrates that charge transfer between reactants increases substantially in polar media compared to gas-phase conditions [17].

Computer-aided molecular design approaches have successfully identified optimal solvents for specific cycloaddition reactions, with systematic screening of over 1,300 potential solvents leading to identification of media that increase rate constants by up to 40% [23] [24]. These methodologies combine quantum mechanical transition state calculations with molecular design algorithms to predict solvent performance without extensive experimental screening [23].

With Cyclopentadiene Derivatives

CatalystDienophileYield (%)Exo ee (%)Endo ee (%)ScaleReference
5- HCl (5 mol%)Cinnamaldehyde9993N/A50 mmol [1]
5- HCl (1 mol%)l-LactideFull conversionN/AN/AVarious [3]
Benzyl-substituted imidazolidinoneα,β-unsaturated aldehydes75-9284-8690-93Various [1]
α-amino substituted catalystVarious substituted84-9390-9388-93Various [1]

Tungsten-Based Coordination Complexes as Rate-Enhancing Catalysts

Tungsten-based coordination complexes have demonstrated exceptional catalytic performance in pericyclic reaction systems, particularly those involving 1,4-Cyclopentadiene-1-carboxaldehyde and related substrates. The unique electronic properties of tungsten, combined with carefully designed ligand environments, enable these complexes to function as highly effective rate-enhancing catalysts for challenging transformations that are sluggish or inactive with other transition metals [4] [5].

The tungsten catalyst system comprised of tungsten hexachloride (WCl₆) activated with N,N'-bis(trimethylsilyl)-2,5-dimethyldihydropyrazine (Si-Me₂-DHP) exhibits superior catalytic activity for the formation of N-phenyl-2,3,4,5-tetraarylpyrroles from diarylacetylenes and azobenzene at 180 degrees Celsius [4]. This system overcomes significant limitations observed with previously developed titanium and vanadium catalysts, demonstrating enhanced tolerance toward sterically demanding diarylacetylene substrates while maintaining high selectivity and preventing catalyst deactivation pathways [4].

The catalytic cycle initiates through three-electron reduction of tungsten hexachloride by the organosilicon reductant to generate transient tungsten trichloride species. Subsequent reductive cleavage of the nitrogen-nitrogen bond in azobenzene produces imidotungsten(V) intermediates, which undergo further reduction and incorporation of a second imido unit to afford the catalytically active bis(imido)tungsten(VI) species [4]. Isolation and characterization of the bis(imido)tungsten complex W(=NPh)₂Cl₂(PMe₂Ph)₂ provides direct evidence for this proposed active catalyst structure [4].

Density functional theory calculations reveal that the superior performance of tungsten versus titanium and vanadium catalysts stems from several key factors. The larger ionic radius of tungsten preferentially stabilizes the iminoalkylidene intermediate formed during enyne metathesis with the second diarylacetylene substrate [4]. Additionally, the tungsten system demonstrates enhanced ability to incorporate azobenzene after pyrrole ring formation, enabling continued catalytic turnover rather than catalyst poisoning [4].

Comparative activation energy analyses demonstrate that tungsten-catalyzed [2+2]-cycloaddition of the tungsten-imido species with diarylacetylene proceeds with reasonable activation barriers for the key mechanistic steps at the operating temperature of 180 degrees Celsius [4]. The subsequent enyne metathesis with the second diarylacetylene and carbon-nitrogen bond formation to complete the pyrrole ring system both exhibit computationally accessible energy requirements [4].

Mechanistic investigations employing isolated tungsten complexes confirm the viability of proposed intermediates. Treatment of the tetrameric imidotungsten complex [WCl₃(=NPh)]₄ with azobenzene at elevated temperature generates the bis(imido)tungsten(VI) species, demonstrating the accessibility of the putative active catalyst from well-defined precursors [4]. The model low-valent tungsten complex formed by trapping reduced tungsten(III) species with 3-hexyne provides additional evidence for the initial catalyst activation pathway [4].

Table 2: Tungsten-Based Coordination Complexes as Rate-Enhancing Catalysts

Catalyst SystemSubstrateProductTemperature (°C)ActivityKey FeatureReference
WCl₆ + Si-Me₂-DHPDiarylacetylenes + azobenzeneN-phenyl-tetraarylpyrroles180Superior to Ti/VOvercomes deactivation [4]
[WCl₃(=NPh)]₄AzobenzeneImido species180ActiveN=N bond cleavage [4]
W(=NPh)₂Cl₂(PMe₂Ph)₂Model compoundBis(imido)tungstenHigh tempCatalytically relevantIsolated species [4]
Cp*W(NO) complexesCyclic olefinsRing-retaining oligomersThermalOligomerizationUp to dodecamers [6]

Multicomponent Catalytic Systems for Polymerization Processes

Multicomponent catalytic systems represent a powerful approach for achieving controlled polymerization processes involving 1,4-Cyclopentadiene-1-carboxaldehyde and related monomers. These sophisticated catalytic architectures leverage the synergistic interactions between multiple catalytic components to enable precise control over polymer molecular weight, dispersity, and architectural complexity while accessing materials with unique properties [7] [8] [9].

Binary organocatalytic ring-opening polymerization (BOROP) systems demonstrate exceptional performance in the synthesis of well-defined polysiloxanes. The combination of triazabicyclodecene (TBD) with (thio)urea cocatalysts enables controlled polymerization of hexamethylcyclotrisiloxane to produce polydimethylsiloxanes with narrow molecular weight distributions (Mw/Mn < 1.1) [10]. The synergistic effect between the organic base catalyst and the hydrogen-bonding cocatalyst creates an unprecedented activation-deactivation equilibrium between dormant and propagating species, enabling exceptional control over the polymerization process [10].

The mechanistic basis for multicomponent catalytic control involves establishment of a dynamic equilibrium between active and dormant polymer chain ends. The organic base component activates the cyclic siloxane monomer through nucleophilic attack, while the (thio)urea cocatalyst modulates the reactivity of propagating species through hydrogen bonding interactions [10]. This dual activation-deactivation mechanism prevents uncontrolled chain growth and suppresses deleterious side reactions such as intramolecular cyclization and intermolecular chain transfer [10].

Multicomponent polymerization strategies enable the incorporation of three or more distinct monomer types into a single polymer chain with adjustable composition and sequence distribution. The cobalt-based catalyst system consisting of (salcy)Co(III)OTs and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) catalyzes the ring-opening polymerization of β-propiolactone while simultaneously promoting alternating copolymerization of epoxides with anhydrides or carbon dioxide [7]. This versatile catalyst architecture enables terpolymerization of epoxides, β-propiolactone, and anhydrides to produce materials with gradient or statistical distributions of the incorporated subunits [7].

The controlled nature of multicomponent polymerization arises from selective cleavage of the alkyl carbon-oxygen bond rather than the acyl carbon-oxygen bond of β-propiolactone during ring-opening. This selectivity prevents transesterification side reactions that would otherwise lead to randomization of the polymer microstructure [7]. The resulting terpolymers exhibit tunable thermal properties with glass transition temperatures adjustable over a wide range depending on the relative incorporation of each monomer component [7].

Rhodium-based multicomponent catalytic systems enable well-controlled living polymerization of phenylacetylenes with exceptional molecular weight control. The catalyst system composed of [Rh(nbd)Cl]₂, aryl boronic acid derivatives, diphenylacetylene, aqueous potassium hydroxide, and triphenylphosphine achieves polymerization with high initiation efficiency and molecular weight dispersities ranging from 1.02 to 1.09 [8]. The living character of the polymerization enables synthesis of end-functionalized polymers, with components from the aryl boronic acids and diphenylacetylene incorporated at the initiating chain end [8].

Tandem two-component and multicomponent polymerization (TTMCP) represents an advanced strategy for accessing diverse polymer libraries from finite monomer sets. The simultaneous occurrence of two-component polymerization of acetoacetate-dibromomethylbenzene with multicomponent polymerization of acetoacetate-dibromomethylbenzene-carbon disulfide enables synthesis of 19 distinct high-molecular-weight polymers with varying compositions [9]. The incorporation of ketene dithioacetal units into the polymer backbone confers unique cysteamine-triggered degradation properties, with degradation kinetics controlled by the percentage of incorporated ketene dithioacetal [9].

Table 3: Multicomponent Catalytic Systems for Polymerization Processes

System TypeComponentsMonomerProductDispersity (Mw/Mn)Key AdvantageReference
Binary organocatalytic ROPTBD + (thio)ureasHexamethylcyclotrisiloxanePDMS elastomers<1.1Uniform network [10]
Multicomponent polymerizationEpoxides + BPL + anhydridesβ-Propiolactone + epoxidesTerpolymersControlledAdjustable composition [7]
Rhodium-based system[Rh(nbd)Cl]₂ + boronic acidsPhenylacetylenesPoly(phenylacetylene)s1.02-1.09Living nature [8]
Tandem polymerizationTwo-component + multicomponentAcetoacetate derivativesNovel diblock polymersVariableStructural diversity [9]

XLogP3

1.1

Hydrogen Bond Acceptor Count

1

Exact Mass

94.041864811 g/mol

Monoisotopic Mass

94.041864811 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-11-2024

Explore Compound Types